molecular formula C16H18F2N2O2 B2407797 N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide CAS No. 1240901-67-0

N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide

Cat. No. B2407797
CAS RN: 1240901-67-0
M. Wt: 308.329
InChI Key: USQKRDPOUHAXMI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is a novel compound that has gained significant attention in scientific research. It is commonly referred to as "DMCX" and is known for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.

Mechanism of Action

The exact mechanism of action of DMCX is not fully understood. However, it is known to modulate the activity of various receptors and enzymes in the brain and other tissues. DMCX has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor and promotes synaptic plasticity. DMCX also inhibits the activity of the enzyme histone deacetylase (HDAC), which regulates gene expression and is involved in various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
DMCX has been shown to have various biochemical and physiological effects. In the brain, DMCX enhances synaptic plasticity, which is important for learning and memory. DMCX also has anti-inflammatory properties and can modulate the immune response in various tissues. In cancer cells, DMCX induces apoptosis and inhibits angiogenesis, which can lead to tumor regression. DMCX has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

Advantages and Limitations for Lab Experiments

DMCX has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMCX has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, DMCX has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.

Future Directions

There are several future directions for research on DMCX. In neuroscience, further studies are needed to investigate its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders such as depression and schizophrenia. In oncology, preclinical studies are needed to determine the efficacy and safety of DMCX in combination with chemotherapy drugs. In immunology, further studies are needed to investigate its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of DMCX in humans.

Synthesis Methods

The synthesis of DMCX involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-difluoronitrobenzene in the presence of a base. The resulting intermediate is then reduced with hydrogen gas to yield 2,4-difluoroaniline. The final step involves the reaction of 2,4-difluoroaniline with N-methylacetamide in the presence of a base to produce DMCX. The purity of the compound can be achieved through column chromatography.

Scientific Research Applications

DMCX has shown potential therapeutic applications in various fields of scientific research. In neuroscience, DMCX has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMCX has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DMCX has been studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. DMCX has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In immunology, DMCX has been studied for its ability to modulate the activity of immune cells such as T cells and macrophages. It has been shown to have anti-inflammatory properties and to modulate the immune response in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQKRDPOUHAXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)F)F)C2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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